

NVP-BVU972 stability in solution and storage

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Compound of Interest

Compound Name: NVP-BVU972

Cat. No.: B609689

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NVP-BVU972 Technical Support Center

Welcome to the technical support center for **NVP-BVU972**. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of **NVP-BVU972** in experimental settings.

Frequently Asked Questions (FAQs)

1. What is **NVP-BVU972** and what is its primary mechanism of action?

NVP-BVU972 is a potent and selective inhibitor of the c-Met kinase, a receptor tyrosine kinase.
[1][2][3][4][5] Its primary mechanism of action is to block the phosphorylation of the c-Met receptor, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][4] **NVP-BVU972** has shown efficacy against wild-type c-Met as well as some drug-resistant mutants.[1][4]

2. What are the recommended storage conditions for **NVP-BVU972**?

For optimal stability, **NVP-BVU972** should be stored as a solid powder or in a concentrated stock solution under specific temperature conditions. The recommended storage conditions from various suppliers are summarized below.

3. How should I prepare a stock solution of **NVP-BVU972**?

The recommended solvent for preparing a stock solution of **NVP-BVU972** is dimethyl sulfoxide (DMSO).[2][3][4][5][6] It is soluble in DMSO at concentrations up to 100 mg/mL.[4][6] For

consistent results, it is advisable to use fresh, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.^[5] To aid dissolution, gentle warming and/or sonication may be used.^[1]

4. What is the stability of **NVP-BVU972** in solution?

Once dissolved in DMSO, **NVP-BVU972** stock solutions should be stored at low temperatures to maintain stability. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

5. How do I prepare working solutions for in vitro and in vivo experiments?

For in vitro cell-based assays, the DMSO stock solution can be further diluted to the desired final concentration using cell culture medium.

For in vivo animal experiments, specific formulations are required to ensure solubility and bioavailability. Two common protocols are:

- A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^{[1][4][7]}
- A mixture of 10% DMSO and 90% (20% SBE- β -CD in saline).^{[1][4][7]}

It is recommended to prepare these working solutions fresh on the day of use.^[1]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation observed in stock solution upon storage.	The solution may be supersaturated, or the storage temperature may have fluctuated.	Gently warm the solution and sonicate until the precipitate redissolves. ^[1] Consider preparing a slightly lower concentration stock solution for long-term storage. Ensure consistent storage at the recommended temperature.
Compound precipitates when diluting into aqueous buffer or media.	NVP-BVU972 has low aqueous solubility. The final concentration of DMSO in the working solution may be too low to maintain solubility.	Ensure the final DMSO concentration in your aqueous solution is sufficient to keep the compound dissolved. Perform serial dilutions. For in vivo studies, use the recommended formulations with co-solvents like PEG300 and Tween-80. ^{[1][4][7]}
Inconsistent experimental results.	Potential degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.	Aliquot stock solutions to minimize freeze-thaw cycles. Always use freshly prepared working solutions. ^[1] Verify the integrity of the compound if degradation is suspected.
Reduced or no inhibitory activity observed.	The specific c-Met mutation in your cell line may be resistant to NVP-BVU972 (e.g., Y1230H, D1228A). ^{[3][8]}	Confirm the c-Met mutation status of your experimental model. Consider using an alternative c-Met inhibitor with a different binding mode if resistance is suspected. ^[9]

Data Presentation

Table 1: Recommended Storage Conditions for **NVP-BVU972**

Form	Storage Temperature	Duration	Source
Powder	-20°C	2 to 3 years	[3] [4] [10]
4°C	2 years	[3] [4]	
In Solvent (DMSO)	-80°C	6 months to 2 years	[1] [3] [4]
-20°C	1 month to 1 year	[1] [3] [4]	

Table 2: Solubility of **NVP-BVU972**

Solvent	Concentration	Source
DMSO	≥ 42 mg/mL	[10] [11]
60 mg/mL	[3]	
68 mg/mL	[5]	
100 mg/mL (requires sonication)	[4] [6]	
In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)	≥ 2.5 mg/mL	[1] [4] [7]
In vivo formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline))	≥ 2.5 mg/mL	[1] [4] [7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **NVP-BVU972** Stock Solution in DMSO

- **Weighing:** Accurately weigh out the desired amount of **NVP-BVU972** powder (Molecular Weight: 340.38 g/mol). For example, to prepare 1 mL of a 10 mM solution, weigh 3.4 mg.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

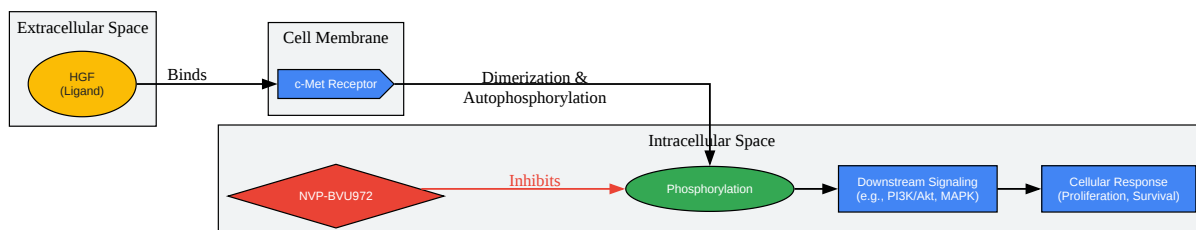
- Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[4][6]
- Storage: Store the stock solution in aliquots at -20°C or -80°C.[1][3][4]

Protocol 2: In Vitro Kinase Assay to Determine IC50

This protocol is adapted from published literature.[5]

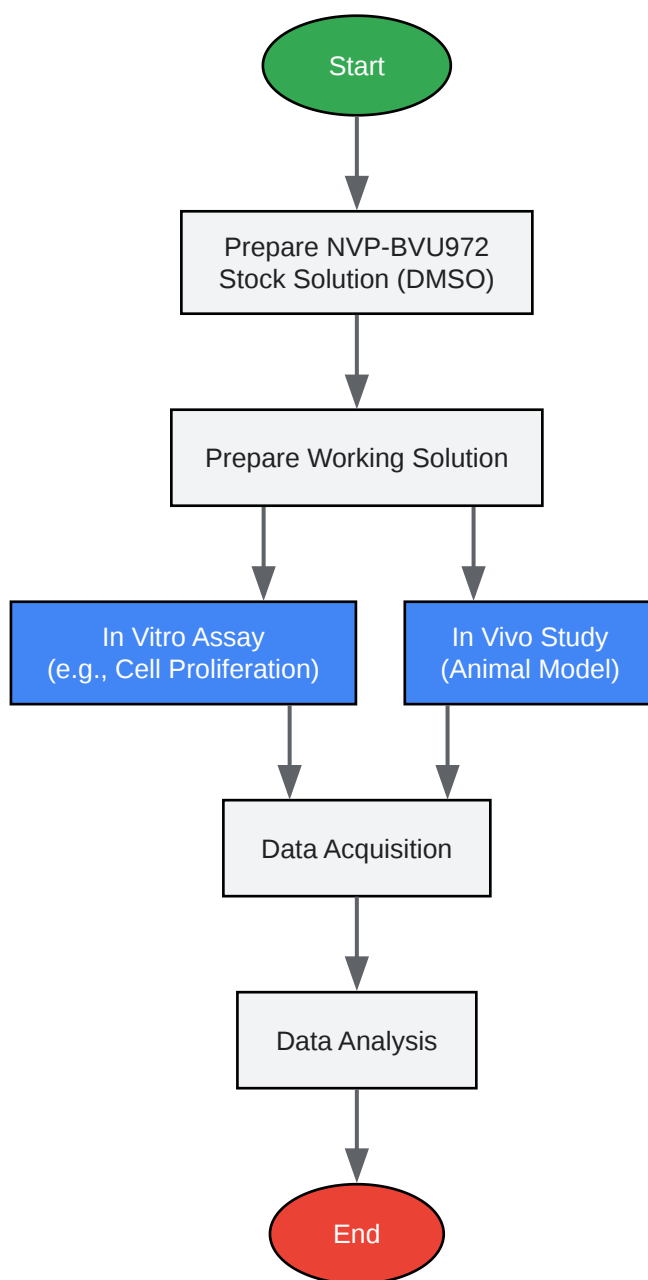
- Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, and 0.1 mM Na₃VO₄.
- Compound Dilution: Prepare serial dilutions of **NVP-BVU972** in DMSO.
- Enzyme Incubation: Add the c-Met enzyme and the **NVP-BVU972** dilutions to a 1536-well plate and incubate for 20 minutes at room temperature.
- Reaction Initiation: Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate to the wells.
- Reaction Termination: After 90 minutes, stop the reaction by adding a stop/detection solution containing EDTA and detection reagents (e.g., Eu-labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET).
- Data Acquisition: Measure the signal using a suitable plate reader.
- Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.

Visualizations



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Caption: **NVP-BVU972** inhibits c-Met signaling.



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